

C11-PEG9-Alcohol: A Comprehensive Technical Guide to Safety and Handling

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Compound of Interest

Compound Name: C11-PEG9-alcohol

Cat. No.: B13710176

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling information for **C11-PEG9-alcohol**, a hydrophilic linker commonly utilized in bioconjugation and drug delivery applications. Due to the absence of a specific Safety Data Sheet (SDS) for **C11-PEG9-alcohol**, this document compiles and extrapolates data from structurally related compounds, namely polyethylene glycol (PEG) derivatives and long-chain alcohols, to provide the most comprehensive safety profile currently possible. All personnel handling this compound should do so with the understanding that this guide is based on the best available information for similar chemical structures.

Chemical and Physical Properties

C11-PEG9-alcohol is a bifunctional molecule featuring a hydrophobic 11-carbon aliphatic chain and a hydrophilic polyethylene glycol chain composed of nine ethylene glycol units.^{[1][2][3]} This amphipathic nature allows it to act as a linker, increasing the aqueous solubility of conjugated molecules.^{[1][2]}

Table 1: Physical and Chemical Properties of **C11-PEG9-Alcohol** and Related Compounds

Property	C11-PEG9-Alcohol	Data Source/Analogue
Molecular Formula	C27H56O9	PubChem
Molecular Weight	524.7 g/mol	MedchemExpress, Taskcm
CAS Number	35056-97-4	MedchemExpress
Appearance	Likely a colorless to pale yellow liquid or waxy solid	General properties of PEGs and long-chain alcohols
Solubility	Soluble in Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF)	MedchemExpress
Storage Temperature	-20°C	MedchemExpress
Boiling Point	Not available	Analogue: Alcohols, C9-11 ethoxylated
Melting Point	Not available	
Flash Point	> 100°C (Open cup)	
Density	Not available	

Toxicological Information

No specific toxicological data for **C11-PEG9-alcohol** has been identified. The information presented below is based on data for similar polyethylene glycol ethers. Polyethylene glycols, as a class, are generally considered to have low toxicity. However, the presence of the C11 alkyl chain may influence this profile.

Table 2: Toxicological Data for Structurally Related Compounds (Polyethylene Glycol Monododecyl Ether)

Test	Result	Species	Source
Acute Oral Toxicity (LD50)	Not available		
Skin Irritation	Causes skin irritation	Not specified	AK Scientific, Inc.
Eye Irritation	Causes serious eye irritation	Not specified	TCI Chemicals, AK Scientific, Inc.
Respiratory Irritation	May cause respiratory irritation	Not specified	AK Scientific, Inc.
Aquatic Toxicity	Very toxic to aquatic life with long lasting effects	Not specified	TCI Chemicals

Hazard Identification and Handling Precautions

Based on the data from related compounds, **C11-PEG9-alcohol** should be handled as a potential skin and eye irritant.

Hazard Statements (Inferred):

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements (Inferred):

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P271: Use only outdoors or in a well-ventilated area.

- P273: Avoid release to the environment.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P312: Call a POISON CENTER or doctor if you feel unwell.
- P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: If working with aerosols or in a poorly ventilated area, use a NIOSH-approved respirator.

Stability and Reactivity

- Reactivity: No known hazardous reactions under normal conditions of use.
- Chemical Stability: Stable under recommended storage conditions.
- Conditions to Avoid: Avoid strong oxidizing agents.
- Incompatible Materials: Strong oxidizing agents.
- Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of a compound like **C11-PEG9-alcohol** using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay.

Methodology:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
- **Compound Preparation:** Prepare a stock solution of **C11-PEG9-alcohol** in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired test concentrations.
- **Cell Treatment:** Remove the culture medium from the wells and replace it with a medium containing the various concentrations of **C11-PEG9-alcohol**. Include vehicle-only controls.
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

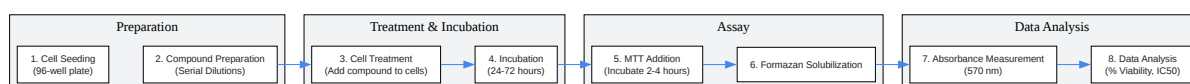
Acute Oral Toxicity Assessment (Based on OECD Guidelines)

The following is a conceptual workflow based on the principles of the OECD Test Guidelines for Acute Oral Toxicity (e.g., TG 423: Acute Toxic Class Method). This is a generalized protocol and would need to be adapted for a specific study.

Methodology:

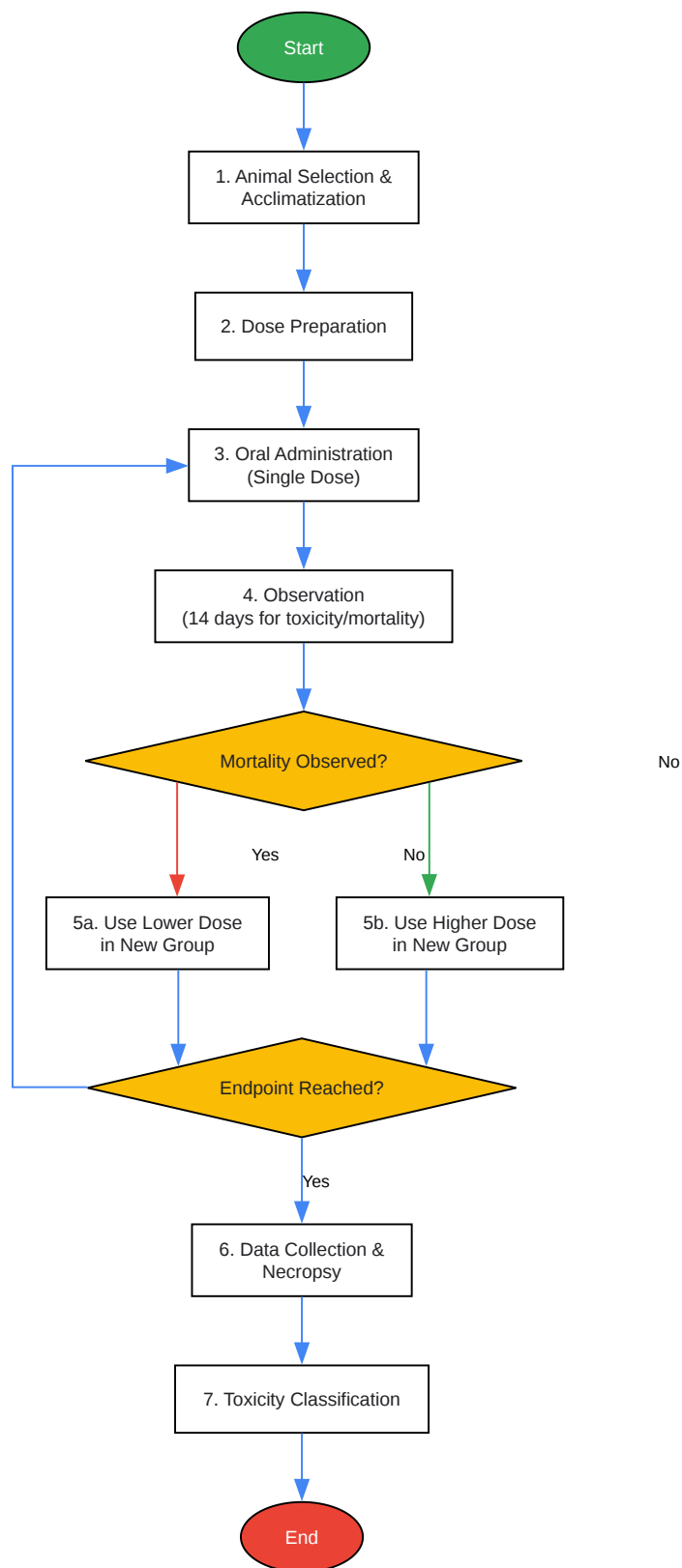
- **Animal Selection and Acclimatization:** Select a suitable rodent species (e.g., rats or mice) and acclimatize them to the laboratory conditions.
- **Dose Preparation:** Prepare the test substance, **C11-PEG9-alcohol**, in a suitable vehicle. The concentration should be prepared based on the starting dose level selected according to the OECD guideline.
- **Administration:** Administer a single oral dose of the test substance to a group of animals (typically 3 animals of a single sex per step in TG 423) via gavage.
- **Observation:** Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.
- **Stepwise Procedure:**
 - If no mortality is observed at the starting dose, the next higher fixed dose level is used in a new group of animals.
 - If mortality occurs, the next lower fixed dose level is used.
 - This process is continued until a defined endpoint is reached, which allows for the classification of the substance's toxicity.
- **Data Collection:** Record all clinical signs, body weight changes, and mortality.
- **Pathology:** Conduct a gross necropsy of all animals at the end of the study.
- **Analysis:** The results are used to classify the substance according to its acute oral toxicity.

Visualizations



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Caption: Workflow for an in vitro cytotoxicity (MTT) assay.



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Caption: Conceptual workflow for an acute oral toxicity study.

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